2-Cyclopropyl-4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrimidine
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Overview
Description
2-Cyclopropyl-4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrimidine is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. The compound features a pyrimidine core, which is a privileged structure in drug design, and is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.
Introduction of the Piperidine Moiety: The piperidine ring is introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the pyrimidine core.
Attachment of the Pyrazin-2-yloxy Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophilic substitution using alkyl halides or electrophilic substitution using halogenating agents.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
2-Cyclopropyl-4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-fibrotic agent, showing promising activity in inhibiting collagen deposition.
Biological Research: It is used in the study of various biological pathways and mechanisms, particularly those involving pyrimidine derivatives.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrimidine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit collagen prolyl 4-hydroxylases, reducing collagen synthesis and deposition .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds share a similar pyrimidine core and exhibit anti-fibrotic activity.
Cyclopropyl-{4-[5-(3,4-Dichlorophenyl)-2-[(1-Methyl)-Piperidin]-4-Yl-3-Propyl-3h-Imidazol-4-Yl]-Pyrimidin-2-Yl}Amine: This compound has a similar structure but different substituents, leading to distinct biological activities.
Uniqueness
2-Cyclopropyl-4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrimidine is unique due to its specific combination of functional groups, which confer distinct biological activities and make it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C17H21N5O |
---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
2-cyclopropyl-4-[4-(pyrazin-2-yloxymethyl)piperidin-1-yl]pyrimidine |
InChI |
InChI=1S/C17H21N5O/c1-2-14(1)17-20-6-3-15(21-17)22-9-4-13(5-10-22)12-23-16-11-18-7-8-19-16/h3,6-8,11,13-14H,1-2,4-5,9-10,12H2 |
InChI Key |
FAMNEZMQAQBMAP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC=CC(=N2)N3CCC(CC3)COC4=NC=CN=C4 |
Origin of Product |
United States |
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